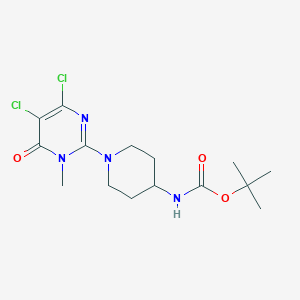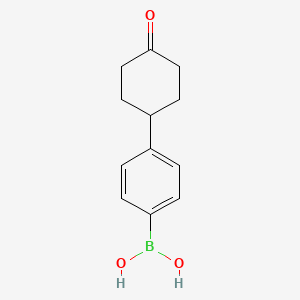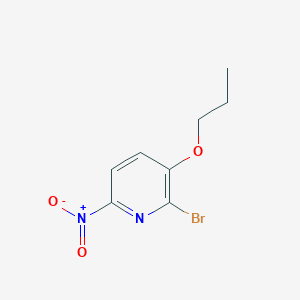![molecular formula C15H17NO2 B13985180 4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)
4-{[(4-Methoxybenzyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Methoxybenzyl)amino]methyl}phenol is an organic compound with the molecular formula C14H15NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a phenol group substituted with a methoxybenzylamino group, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-{[(4-Methoxybenzyl)amino]methyl}phenol can be synthesized via the reduction of Schiff bases. The Schiff base is formed by the condensation of 4-methoxybenzaldehyde and 4-aminophenol. The reduction is typically carried out using sodium borohydride (NaBH4) as the reducing agent .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reduction processes using similar reagents like sodium borohydride or lithium aluminum hydride (LiAlH4). The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(4-Methoxybenzyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various substituted phenols and derivatives.
Applications De Recherche Scientifique
4-{[(4-Methoxybenzyl)amino]methyl}phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-{[(4-Methoxybenzyl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the methoxybenzylamino group can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]methylphenol
- 2-(Anilinomethyl)phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
4-{[(4-Methoxybenzyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
4-[[(4-methoxyphenyl)methylamino]methyl]phenol |
InChI |
InChI=1S/C15H17NO2/c1-18-15-8-4-13(5-9-15)11-16-10-12-2-6-14(17)7-3-12/h2-9,16-17H,10-11H2,1H3 |
Clé InChI |
ROJHPHVNNMJBBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



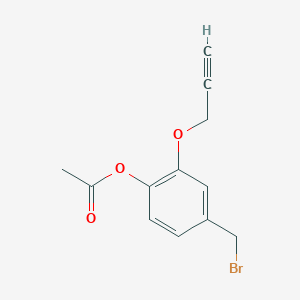



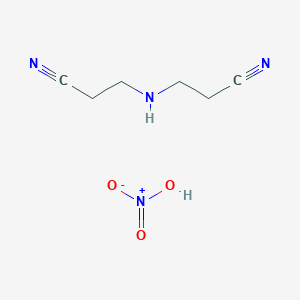
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)

![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
